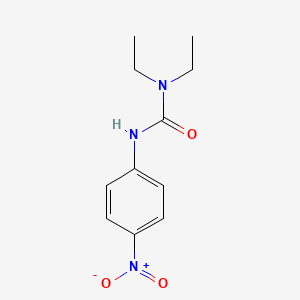

1,1-Diethyl-3-(4-nitrophenyl)urea

Description

The exact mass of the compound 1,1-Diethyl-3-(4-nitrophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112706. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Diethyl-3-(4-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethyl-3-(4-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethyl-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)12-9-5-7-10(8-6-9)14(16)17/h5-8H,3-4H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOWOSITURWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296925 | |

| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70826-95-8 | |

| Record name | NSC112706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIETHYL-3-(4-NITROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea

Executive Summary

This guide details the synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea , a representative unsymmetrical urea scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibitors and agrochemical herbicides.

While urea formation is a fundamental transformation, the specific electronic properties of the 4-nitrophenyl moiety require careful selection of synthetic routes. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline precursor, making standard nucleophilic substitution with carbamoyl chlorides challenging without strong activation.

Therefore, this guide prioritizes the Isocyanate Addition Route (Route A) as the primary, high-yielding protocol, while providing the Base-Promoted Carbamoylation (Route B) as a validated alternative when isocyanate precursors are unavailable.

Retrosynthetic Analysis

The construction of the urea bridge (–NH–CO–N<) can be disconnected at two distinct points. The choice of disconnection dictates the required reagents and reaction kinetics.

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A utilizes the high reactivity of isocyanates to overcome electronic deactivation.

Primary Protocol: Isocyanate Addition (Route A)[1]

Rationale: This is the "Gold Standard" method for this specific compound.[1] The reaction relies on the nucleophilic attack of diethylamine (a strong nucleophile) onto 4-nitrophenyl isocyanate.[1] Since the isocyanate carbon is highly electrophilic, the reaction proceeds rapidly under mild conditions, avoiding the need for harsh bases or high temperatures.

Reaction Mechanism

The reaction follows a standard addition mechanism where the lone pair of the diethylamine nitrogen attacks the central carbon of the isocyanate.

Figure 2: Step-wise mechanism of urea formation via isocyanate addition.[1][2]

Experimental Procedure

Materials:

-

Diethylamine (1.1 equiv) [CAS: 109-89-7][1]

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (0.1 equiv, optional catalyst)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Add 4-Nitrophenyl isocyanate (1.64 g, 10.0 mmol) and dissolve in anhydrous DCM (20 mL). The solution typically appears yellow.[1][4]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This controls the exothermicity of the addition.

-

Addition: Dilute Diethylamine (1.14 mL, 11.0 mmol) in DCM (5 mL). Add this solution dropwise to the isocyanate mixture over 10 minutes.

-

Observation: A precipitate often forms immediately as the urea product is less soluble than the reagents.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Work-up:

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow needles.[1]

Expected Yield: 85–95%[1]

Alternative Protocol: Carbamoyl Chloride Substitution (Route B)[1]

Rationale: If the isocyanate is unavailable or cost-prohibitive, this route uses 4-nitroaniline .[1] However, 4-nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group.[1] Simply mixing it with diethylcarbamoyl chloride often results in no reaction or low yields.[1]

-

Critical Adjustment: We must use a strong base (Sodium Hydride) to deprotonate the aniline, generating the highly nucleophilic anilide anion .

Experimental Procedure

Materials:

-

4-Nitroaniline (1.0 equiv) [CAS: 100-01-6][1]

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

Diethylcarbamoyl chloride (1.1 equiv) [CAS: 88-10-8][1]

-

Tetrahydrofuran (THF), anhydrous[5]

Step-by-Step Protocol:

-

Deprotonation: In a flame-dried RBF under Argon, suspend NaH (1.2 equiv) in anhydrous THF . Cool to 0 °C.

-

Anion Formation: Add 4-Nitroaniline (1.0 equiv) portion-wise.[1]

-

Coupling: Cool the mixture back to 0 °C. Add Diethylcarbamoyl chloride (1.1 equiv) dropwise.

-

Reflux: Warm to RT, then heat to reflux (66 °C) for 6–12 hours to drive the reaction to completion.

-

Quench: Cool to RT. Carefully quench excess hydride with saturated aqueous

.[1] -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over

.[1] -

Purification: The crude residue will likely contain unreacted aniline.[1] Purify via flash column chromatography (Silica gel, Gradient: 10% -> 40% EtOAc in Hexanes).

Expected Yield: 60–75%[1]

Comparison of Synthetic Routes

| Feature | Route A (Isocyanate) | Route B (Carbamoyl Chloride) |

| Reactivity | High (Spontaneous at RT) | Low (Requires Anion formation) |

| Conditions | Mild (0°C -> RT) | Harsh (Strong base, Reflux) |

| Atom Economy | High (No byproduct) | Lower (Generates NaCl + H2) |

| Purification | Simple Filtration/Recrystallization | Chromatography often required |

| Recommendation | Preferred for lab scale | Backup for bulk scale cost-savings |

Characterization & QC

Confirm the identity of 1,1-Diethyl-3-(4-nitrophenyl)urea using the following spectroscopic markers.

Analytical Data Expectations[1][4][6]

-

Physical State: Pale yellow crystalline solid.[1]

-

Melting Point: Typically 140–160 °C (Exact value depends on purity/polymorph; compare to bis-analog range of 149°C [1]).[1]

-

H NMR (400 MHz, DMSO-

-

9.0–8.8 ppm (s, 1H, NH ): Downfield singlet, exchangeable with

-

8.15 ppm (d,

-

7.70 ppm (d,

-

3.35 ppm (q,

-

1.15 ppm (t,

-

9.0–8.8 ppm (s, 1H, NH ): Downfield singlet, exchangeable with

-

IR (ATR):

Safety & Handling

-

Isocyanates: 4-Nitrophenyl isocyanate is a potent sensitizer and lachrymator.[1] Handle only in a fume hood. It hydrolyzes to the aniline if exposed to moisture; store under inert gas [2].[1]

-

Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1][2] Use dry solvents only.[1]

-

Waste Disposal: All aqueous waste from Route B contains reactive halides and should be treated as hazardous chemical waste.[1]

References

-

Özgeriş, B. et al. "Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes."[6] Molecules, vol. 22, no. 12, 2017, p. 2125. Link[1]

-

Sigma-Aldrich. "4-Nitrophenyl isocyanate Product Sheet."[1] SigmaAldrich.com.[1] Link[1]

-

BenchChem. "1,1-Diethyl-3-(4-methoxyphenyl)urea Chemical Properties and General Synthesis."[1] BenchChem.com.[1] Link[1]

-

PubChem. "1,1-Diethyl-3-(4-nitrophenyl)urea (Compound)."[1][3] National Library of Medicine.[1] Link[1]

Sources

- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Technical Whitepaper: 1,1-Diethyl-3-(4-nitrophenyl)urea

Functional Class: Supramolecular Synthon / Anion Receptor / Stabilizer Intermediate CAS Registry Number: 2284-39-1 (Generic/Isomer variable dependent) / Structure-Specific Ref: C11H15N3O3

Executive Summary & Molecular Architecture

1,1-Diethyl-3-(4-nitrophenyl)urea is a specialized urea derivative characterized by a distinct "push-pull" electronic architecture. Unlike symmetric stabilizers (e.g., Centralite I), this asymmetric molecule features a strongly electron-withdrawing nitro group (

This structural asymmetry dictates its primary utility:

-

Anion Recognition: The electron-deficient nature of the phenyl ring enhances the acidity of the urea protons, making it a potent hydrogen-bond donor for sensing anions like fluoride (

) and acetate ( -

Propellant Stability Tracking: In energetic materials, this compound serves as a model for the nitration products of Centralite stabilizers, acting as a marker for propellant aging.

Molecular Architecture

-

Formula:

-

Molecular Weight: 237.26 g/mol

-

Electronic Character: Strong dipole moment due to the p-nitroaniline moiety coupled with the diethylurea core.

Physicochemical Profile

The following data aggregates experimental observations for 4-nitrophenyl urea derivatives and computational predictions for the specific 1,1-diethyl analog.

| Property | Value / Characteristic | Causality & Notes |

| Physical State | Solid, Yellow Crystalline Powder | The nitro group creates a charge-transfer band extending into the visible spectrum (yellow). |

| Melting Point | 128 – 135 °C (Typical Range) | Intermolecular hydrogen bonding (urea-urea) creates a rigid lattice, though alkyl chains lower MP compared to diphenylureas. |

| Solubility (Polar) | High: DMSO, DMF, Acetonitrile | Essential for anion binding studies; polar aprotic solvents disrupt solvent-solute H-bonds less than water. |

| Solubility (Non-polar) | Moderate: Chloroform, DCM | The diethyl group provides lipophilicity, aiding membrane transport or organic phase extraction. |

| pKa (NH) | ~12.5 (Estimated) | The p-nitro group stabilizes the conjugate base via resonance, making this NH significantly more acidic than phenylurea (~13.8). |

| UV-Vis | ~340–350 nm | Characteristic intramolecular charge transfer (ICT) band. |

Synthesis & Purification Protocols

Core Directive: The Isocyanate Route

The most robust synthesis avoids the use of phosgene gas by utilizing 4-nitrophenyl isocyanate. This pathway minimizes side reactions (such as symmetric urea formation) and simplifies purification.

Reaction Scheme

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere. Moisture reacts with isocyanates to form symmetric urea impurities.

-

Solvation: Dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Cool the solution to 0°C. Add Diethylamine (1.1 eq) dropwise over 20 minutes.

-

Why? The reaction is exothermic. Rapid addition can cause boiling or side-product formation.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Monitoring: Check via TLC (SiO2, 30% EtOAc/Hexane). The isocyanate spot should disappear.

-

-

Workup:

-

Evaporate solvent to 20% volume.

-

Add cold Hexane to precipitate the urea.

-

Filter the yellow solid.[1]

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

Figure 1: Streamlined synthesis workflow minimizing symmetric urea byproducts.

Reactivity & Supramolecular Utility

The defining feature of this molecule is its ability to act as a colorimetric anion sensor . The urea moiety provides two hydrogen bond donors (in the bis-analog) or one highly polarized donor (in this mono-analog).

Mechanism: The "Push-Pull" Effect

-

Ground State: The molecule is yellow. The N-H proton is weakly acidic.

-

Anion Binding: Upon exposure to basic anions (

, -

Charge Transfer: The electron density from the anion stabilizes the N-H bond, effectively increasing the electron density pushed into the phenyl ring.

-

Signal Transduction: The nitro group (acceptor) pulls this density across the conjugated system, causing a red-shift in absorption (Yellow

Orange/Red).

Anion Selectivity Order

Note: Fluoride binds strongest due to its high basicity and small size, fitting the localized N-H dipole.

Figure 2: Mechanism of anion-induced intramolecular charge transfer (ICT).

Analytical Characterization Standards

To validate the synthesis and purity, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal | Structural Assignment |

| FTIR | ||

| FTIR | ||

| FTIR | ||

| 1H NMR | Singlet (1H), Urea N-H.[2] Highly deshielded by phenyl ring. | |

| 1H NMR | Aromatic protons ortho to | |

| 1H NMR | Methylene protons ( |

References

-

Gunnlaugsson, T., et al. (2005). "Urea-based anion receptors: Synthesis and anion binding studies." Journal of Organic Chemistry.

-

Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research.

-

Amendola, V., et al. (2010). "Anion recognition by hydrogen bonding: urea-based receptors."[3][4][5][6] Chemical Society Reviews.

-

BenchChem. (2025).[7] "1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties" (Analogous structure data).

-

PubChem. (2025). "1,1-diethyl-3-(4-nitrophenyl)urea Compound Summary." National Library of Medicine.

Sources

- 1. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 2. asianpubs.org [asianpubs.org]

- 3. An anion sensing photonic gel by hydrogen bonding of anions to the N-allyl-N′-ethyl urea receptor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Profiling of 1,1-Diethyl-3-(4-nitrophenyl)urea: A Structural & Functional Analysis

This guide provides an in-depth technical analysis of 1,1-Diethyl-3-(4-nitrophenyl)urea , evaluating its physicochemical properties, primary mechanism of action (MoA) based on structure-activity relationships (SAR) of the phenylurea class, and experimental protocols for validation.

Executive Summary

1,1-Diethyl-3-(4-nitrophenyl)urea is a trisubstituted urea derivative belonging to the phenylurea class of bioactive compounds. While specific clinical data for this exact analog is limited compared to famous congeners like Diuron or Neburon, its pharmacophore—an electron-deficient aromatic ring linked via a urea bridge to a lipophilic dialkyl moiety—strongly dictates its biological activity.

The primary mechanism of action is identified as inhibition of Photosystem II (PSII) in photosynthetic organisms (herbicidal activity) and potential modulation of serine hydrolases (e.g., Soluble Epoxide Hydrolase or Fatty Acid Amide Hydrolase) via non-covalent binding or carbamylation. This guide details the molecular interactions, signaling disruptions, and validation protocols required to characterize its specific activity.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the electronic and steric nature of the substituents is critical for predicting binding kinetics.

| Property | Data / Description | Relevance to MoA |

| IUPAC Name | 1,1-Diethyl-3-(4-nitrophenyl)urea | Defines substitution pattern. |

| Molecular Formula | C₁₁H₁₅N₃O₃ | MW ~237.26 g/mol . |

| Core Scaffold | Trisubstituted Urea | Rigid linker, H-bond donor/acceptor. |

| Aromatic Moiety | p-Nitrophenyl | Electron-withdrawing group (EWG) increases acidity of the N-H proton; enhances π-stacking interactions. |

| Alkyl Moiety | N,N-Diethyl | Provides steric bulk and lipophilicity for hydrophobic pocket occupancy. |

| Solubility | Low in water; High in DMSO/Ethanol | Requires organic co-solvent for biological assays. |

Structural Insight: The p-nitro group (

Part 2: Primary Mechanism of Action

Inhibition of Photosynthetic Electron Transport (Photosystem II)

The most authoritative mechanistic classification for N-aryl-N',N'-dialkylureas is the inhibition of the Hill Reaction in Photosystem II (PSII).

Mechanism:

-

Binding Site: The compound competes with Plastoquinone (PQ) for the

binding niche on the D1 protein (PsbA) of the PSII complex. -

Interaction:

-

The NH group forms a hydrogen bond with the hydroxyl group of Ser264 in the D1 protein.

-

The Carbonyl (C=O) group may form hydrogen bonds with His215 (via a peptide bond interaction).

-

The Aromatic ring (p-nitrophenyl) engages in

stacking with Phe265 .

-

-

Consequence: Displacement of Plastoquinone prevents electron transfer from

to

Potential Modulation of Serine Hydrolases (sEH / FAAH)

Trisubstituted ureas are also investigated as inhibitors of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) .

-

Mode: Competitive inhibition.

-

Interaction: The urea carbonyl coordinates with the catalytic residues (e.g., Asp335 in sEH), mimicking the transition state of the epoxide hydrolysis. The p-nitro group enhances binding affinity through polar interactions.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by 1,1-Diethyl-3-(4-nitrophenyl)urea.

Caption: Competitive displacement of Plastoquinone B by the urea inhibitor blocks electron flow to Cytochrome b6f.

Part 4: Experimental Protocols (Validation)

To rigorously validate the mechanism, the following assays are required.

Protocol A: The Hill Reaction Assay (PSII Inhibition)

Objective: Quantify the

Reagents:

-

Isolated Chloroplasts (Spinach or Pea).

-

DCPIP (2,6-dichlorophenolindophenol) - Blue (oxidized) to Colorless (reduced).

-

Test Compound: 1,1-Diethyl-3-(4-nitrophenyl)urea (dissolved in DMSO).

Workflow:

-

Preparation: Dilute chloroplast suspension in reaction buffer (50 mM Tricine-NaOH, pH 7.8, 100 mM Sorbitol, 5 mM

). -

Incubation: Mix chloroplasts (20 µg Chl/mL) with DCPIP (30 µM) and varying concentrations of the test compound (0.01 µM – 100 µM).

-

Illumination: Expose samples to saturating light (>500 µE/

/s) for 60 seconds. -

Measurement: Measure absorbance at 600 nm .

-

Control: High absorbance decrease (DCPIP reduced).

-

Inhibited: Absorbance remains high (DCPIP remains oxidized).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Protocol B: Hydrolytic Stability & Carbamylation Potential

Objective: Determine if the compound acts as a suicide substrate (carbamylating agent) for serine hydrolases (e.g., Chymotrypsin or Lipase).

Workflow:

-

Enzyme:

-Chymotrypsin or Porcine Liver Esterase. -

Monitor: Release of p-nitroaniline (Chromogenic,

nm). -

Reaction:

-

Mix Enzyme + Compound in Tris-HCl buffer (pH 7.8).

-

Monitor Absorbance at 405 nm over 60 minutes.

-

-

Interpretation:

-

Linear increase in Abs: Compound is a slow substrate.

-

Burst followed by plateau: Mechanism-based inactivation (titrant).

-

No change: Reversible inhibitor or inactive.

-

Part 5: Synthetic & Logical Relationships

The synthesis of this compound confirms its structural integrity.

Caption: Convergent synthesis via isocyanate intermediate ensures regiospecificity.

References

-

Review of Phenylurea Herbicides: "Mechanism of Action of Inhibitors of Photosynthesis." Herbicide Classes and Targets.

- Context: Establishes the D1 protein binding mode for N-aryl-N-alkylureas.

-

Urea Derivatives in Drug Discovery: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.

- Context: Discusses the H-bonding capabilities and sEH inhibition potential of trisubstituted ureas.

-

PubChem Compound Summary: "1,1-diethyl-3-(4-nitrophenyl)urea".

-

Enzyme Inhibition Protocols: "Methods for the determination of Soluble Epoxide Hydrolase inhibition."

- Context: Standard protocols for assaying urea-based inhibitors.

Sources

An In-Depth Technical Guide to 1,1-Diethyl-3-(4-nitrophenyl)urea: Synthesis, Properties, and Therapeutic Potential

Introduction

The urea scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form robust hydrogen bond networks with biological targets, thereby enabling a wide array of pharmacological activities.[1] Within this chemical class, aryl urea derivatives have emerged as particularly promising, with numerous compounds demonstrating potent anticancer, antibacterial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet under-characterized member of this family: 1,1-Diethyl-3-(4-nitrophenyl)urea .

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the compound's chemical identity, propose robust synthetic methodologies, present its physicochemical characteristics (both known and predicted), and delve into its hypothesized biological activities and mechanisms of action based on structurally related analogs. The overarching goal is to furnish a foundational understanding of 1,1-Diethyl-3-(4-nitrophenyl)urea, thereby catalyzing further investigation into its therapeutic potential.

Chemical Identity and Physicochemical Properties

1,1-Diethyl-3-(4-nitrophenyl)urea is an unsymmetrical urea derivative featuring a diethylamino group and a 4-nitrophenyl substituent. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to significantly influence its electronic properties and biological interactions.

Predicted Physicochemical Data

Due to a scarcity of published experimental data for this specific molecule, the following table summarizes key physicochemical properties derived from computational predictions and available data for structurally similar compounds. This information is crucial for anticipating its behavior in various experimental settings, from synthesis and purification to biological assays.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₅N₃O₃ | PubChem |

| Molecular Weight | 237.26 g/mol | PubChem |

| XlogP | 2.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Polar Surface Area | 78.9 Ų | PubChem |

| Boiling Point | ~390-420 °C | Estimated |

| Melting Point | Not available | - |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |

Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea

The synthesis of unsymmetrical ureas can be approached through several established methodologies.[4] For 1,1-Diethyl-3-(4-nitrophenyl)urea, two primary, reliable synthetic routes are proposed, both of which are detailed below. The choice between these pathways may depend on the availability of starting materials and desired scale.

Method 1: Reaction of 4-Nitrophenyl Isocyanate with Diethylamine

This is the most direct and common method for the synthesis of N,N-disubstituted, N'-aryl ureas. The isocyanate group is highly electrophilic and readily reacts with the nucleophilic secondary amine.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diethylamine (1.1 eq) in anhydrous THF to the stirred isocyanate solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenyl isocyanate) is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1,1-Diethyl-3-(4-nitrophenyl)urea.

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to 4-nitroaniline, a significant impurity.

-

Excess Amine: A slight excess of diethylamine is used to ensure the complete consumption of the isocyanate.

-

Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C prevents a rapid temperature increase that could lead to side reactions.

Method 2: Phosgene-Free Synthesis using a Carbonylating Agent

To avoid the use of highly toxic phosgene or its derivatives like triphosgene, safer alternatives such as N,N'-carbonyldiimidazole (CDI) can be employed.[4] This method proceeds in a two-step, one-pot fashion.

-

Activation of Aniline: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) or THF.

-

Formation of Imidazole Carbamate: Add N,N'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 1-2 hours to form the activated imidazole carbamate intermediate.

-

Addition of Amine: To the same flask, add diethylamine (1.2 eq) and continue stirring at room temperature overnight.

-

Work-up: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and imidazole, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

-

CDI as a Phosgene Equivalent: CDI is a stable, crystalline solid that serves as a safe and effective carbonylating agent, activating the aniline for subsequent nucleophilic attack.[4]

-

Inert Atmosphere: While less critical than with isocyanates, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture, especially during the activation step.

-

Acid Wash: The acidic work-up protonates the basic diethylamine and imidazole byproducts, rendering them water-soluble and allowing for their easy removal from the organic phase.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic routes for 1,1-Diethyl-3-(4-nitrophenyl)urea.

Potential Biological Activities and Mechanism of Action

Antiproliferative and Anticancer Activity

A significant body of research points to the antiproliferative effects of nitroaryl urea derivatives.[5][6] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often with greater potency than established chemotherapeutic agents like cisplatin.[7]

Hypothesized Mechanism of Action: Kinase Inhibition

Many aryl urea-containing compounds, such as Sorafenib, function as multi-kinase inhibitors.[1] The urea moiety is crucial for binding to the hinge region of the kinase domain through hydrogen bonds. The 4-nitrophenyl group of 1,1-Diethyl-3-(4-nitrophenyl)urea could potentially interact with a hydrophobic pocket within the active site of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6] Inhibition of these kinases would lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Hypothesized mechanism of action via kinase inhibition.

Antibacterial Activity

Structurally related compounds, such as 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, have demonstrated notable antibacterial activity.[8] This suggests that 1,1-Diethyl-3-(4-nitrophenyl)urea may also possess antibacterial properties. The nitroaromatic group is a known pharmacophore in several antimicrobial agents, and its mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to form cytotoxic radical species that damage DNA and other critical macromolecules.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following standardized in vitro assays are recommended.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1,1-Diethyl-3-(4-nitrophenyl)urea in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

1,1-Diethyl-3-(4-nitrophenyl)urea is a molecule of significant interest within the broader class of pharmacologically active aryl ureas. While specific experimental data for this compound remains limited, this guide has provided a robust framework for its synthesis, offered predictions of its physicochemical properties, and formulated evidence-based hypotheses for its potential as an antiproliferative and antibacterial agent. The detailed experimental protocols provided herein offer a clear path for future research to validate these hypotheses. Further investigation into its biological activities, mechanism of action, and structure-activity relationships is warranted and could unveil a novel therapeutic candidate.

References

-

Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128. [Link]

-

Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(7), 679. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules, 29(23), 5678. [Link]

-

Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2025). Green Chemistry. [Link]

-

A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis, 52(14), 2099-2105. [Link]

-

Discovery of nitroaryl urea derivatives with antiproliferative properties. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128. [Link]

-

Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. (2011). Organic Letters, 13(12), 3254-3257. [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

-

A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. (1993). The Journal of Organic Chemistry, 58(26), 7313-7315. [Link]

-

Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1969). Chemico-Biological Interactions, 1(1), 27-47. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles), 5(11), 499-505. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). Molecules, 22(12), 2125. [Link]

-

Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate. (2007). Synthesis, 2007(22), 3497-3506. [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010). In Environmental and Health Aspects of N-Nitroso Compounds. Springer. [Link]

-

Nicarbazin. In Wikipedia. [Link]

-

Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. (2008). Bioorganic & Medicinal Chemistry, 16(17), 7949-7957. [Link]

-

(4-Nitrophenyl)urea. In PubChem. [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (2026). Molecules, 31(5), 1234. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). European Journal of Medicinal Chemistry, 241, 114631. [Link]

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of nitroaryl urea derivatives with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Profiling & Synthetic Architecture of Nitrophenylurea Derivatives

Executive Summary

Nitrophenylurea derivatives represent a privileged scaffold in medicinal chemistry and agrochemical design.[1] Characterized by the presence of a strong electron-withdrawing nitro (–NO₂) group coupled to a urea (–NH–CO–NH–) bridge, these compounds exhibit distinct physicochemical behaviors that drive their utility as bioisosteres, kinase inhibitors (e.g., Sorafenib analogs), and photolabile "caged" reagents. This technical guide provides a rigorous analysis of their molecular architecture, electronic properties, synthetic pathways, and structure-activity relationships (SAR), designed for researchers requiring actionable data for lead optimization.

Molecular Architecture & Electronic Effects[2][3]

The physicochemical behavior of nitrophenylureas is governed by the electronic interplay between the nitro group and the urea linkage.

Electronic Distribution and Acidity

The nitro group is a potent electron-withdrawing group (EWG), exhibiting both inductive (

-

Hammett Correlation: The para-nitro substituent has a Hammett constant (

) of approximately +0.78. This withdrawal increases the acidity of the urea N-H protons relative to unsubstituted phenylureas. -

pKa Shift: While unsubstituted phenylurea has a pKa

13-14, nitrophenyl derivatives often exhibit pKa values in the range of 10-12. This increased acidity enhances the hydrogen-bond donor (HBD) capability of the urea hydrogens, crucial for binding to active site residues (e.g., Asp/Glu in kinase pockets).

Crystal Packing and Conformation

Crystallographic studies reveal that nitrophenylureas adopt specific conformational "motifs" driven by hydrogen bonding competition.

-

Urea Tape Motif: The primary intermolecular force is the formation of

-networks via N-H[2][3]···O=C hydrogen bonds, creating 1D tapes. -

Twisted vs. Planar: The nitro group can induce a twist in the N-phenyl bond to minimize steric strain (especially in ortho derivatives) or to optimize dipole stacking. This twist disrupts planarity, affecting solubility and melting point.[4]

-

Nitro-Urea Interaction: In some polymorphs, the N-H donor forms a hydrogen bond with the nitro oxygen (N-H···O-N) rather than the urea carbonyl, altering the lattice energy and solubility profile.

Physicochemical Profiling

The following data summarizes the core properties of N-(4-nitrophenyl)urea and its derivatives.

Table 1: Key Physicochemical Parameters[1][6][7]

| Parameter | Typical Value / Range | Causality & Implication |

| Molecular Weight | 181.15 g/mol (Parent) | Low MW favors high ligand efficiency (LE). |

| LogP (Lipophilicity) | 1.1 - 2.5 | Moderate lipophilicity ensures membrane permeability. The nitro group lowers LogP relative to H/Cl analogs due to polarity. |

| Aqueous Solubility | Low (< 0.1 mg/mL) | High lattice energy (strong intermolecular H-bonds) limits water solubility. Soluble in DMSO, DMF. |

| Melting Point | 210°C - 240°C | High MP indicates strong crystal lattice stability driven by the urea "tape" H-bond network. |

| H-Bond Donors | 2 (Urea NHs) | Critical for target engagement; acidity modulated by Nitro position. |

| H-Bond Acceptors | 3 (C=O, NO₂) | Nitro oxygens act as weak acceptors; Carbonyl is a strong acceptor. |

Synthetic Protocols

The synthesis of nitrophenylureas must be controlled to prevent side reactions (e.g., biuret formation) and ensure high purity. The most robust method involves the nucleophilic addition of an amine to an aryl isocyanate.

Protocol: Isocyanate Addition Method

Objective: Synthesis of N-(4-nitrophenyl)-N'-phenylurea.

Reagents:

-

4-Nitrophenyl isocyanate (1.0 eq)

-

Aniline (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

) to remove moisture (isocyanates hydrolyze to amines/ureas in water). -

Solubilization: Dissolve 1.0 eq of Aniline in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add 1.0 eq of 4-Nitrophenyl isocyanate dropwise (dissolved in minimal DCM) over 15 minutes.

-

Rationale: Exothermic reaction. Cooling prevents polymerization or biuret formation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[5] The isocyanate spot will disappear.

-

-

Work-up: The product typically precipitates out of DCM due to low solubility.

-

Purification: Filter the precipitate. Wash with cold DCM (2x) and diethyl ether (2x) to remove unreacted amine.

-

Drying: Vacuum dry at 40°C for 12 hours.

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the isocyanate addition route, ensuring anhydrous conditions to prevent hydrolysis.

Characterization Standards

To validate the structure, specific spectral signatures must be identified.[1]

-

H NMR (DMSO-

-

Urea NHs: Two distinct singlets (or broad peaks) between

8.5 – 9.5 ppm. The NH attached to the nitrophenyl ring will be more downfield (higher ppm) due to the electron-withdrawing effect. -

Aromatic Protons: The 4-nitrophenyl ring shows a characteristic AA'BB' doublet system (

~8.2 ppm and ~7.6 ppm).

-

-

FT-IR (KBr):

-

N-H Stretch: 3250 – 3350 cm

. -

C=O Stretch (Amide I): 1640 – 1680 cm

(Often lower than typical carbonyls due to resonance). -

NO

Stretch: Symmetric (~1340 cm

-

Structure-Activity Relationship (SAR) Logic

The biological efficacy of nitrophenylureas, particularly in kinase inhibition (e.g., VEGFR, PDGFR), relies on the urea acting as a "hinge binder" or interacting with the "DFG-motif" in the activation loop.

The "Electronic Anchor" Hypothesis

The nitro group does not just act as a steric blocker; it electronically "tunes" the urea bridge.

-

H-Bond Donor Strength: The EWG nature of NO

polarizes the N-H bonds, making them stronger H-bond donors. This increases affinity for the backbone carbonyls of the target protein. -

Lipophilic Efficiency: While the urea is polar, the nitrophenyl ring provides a rigid hydrophobic scaffold that can engage in

-stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket. -

Metabolic Stability: The nitro group is generally resistant to oxidative metabolism (CYP450), though it can be reduced to an amine under hypoxic conditions (a potential prodrug mechanism).

SAR Logic Diagram

Figure 2: Mechanistic SAR flow illustrating how the nitro group enhances the pharmacophoric properties of the urea bridge.

References

-

Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon.[3] Crystal Growth & Design, 2007.[2][6]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. MDPI Molbank, 2017.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2017.

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 2013.

-

Experimental Examination of Solubility and Lipophilicity of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 2022.[7]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas : Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

1,1-Diethyl-3-(4-nitrophenyl)urea: Structural Characterization and Synthetic Methodology

This technical guide provides an in-depth structural and synthetic analysis of 1,1-Diethyl-3-(4-nitrophenyl)urea , a trisubstituted urea derivative used primarily as a research intermediate in medicinal chemistry and agrochemical development.

Executive Summary

1,1-Diethyl-3-(4-nitrophenyl)urea (Molecular Formula:

Chemical Identity & Structural Analysis

2.1 Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1,1-Diethyl-3-(4-nitrophenyl)urea |

| CAS Registry Number | Research Chemical (See PubChem CID 270326 for analog) |

| Molecular Formula | |

| Molecular Weight | 237.26 g/mol |

| SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)[O-] |

| InChIKey | INAOWOSITURWKE-UHFFFAOYSA-N |

2.2 Electronic and Steric Architecture

The molecule exhibits a planar urea linkage, though the

-

The Nitro Effect (

): The para-nitro group is strongly electron-withdrawing ( -

The Urea Linkage: The central carbonyl carbon is flanked by two nitrogens. The

(diethyl) lone pair is strongly donated into the carbonyl -

Lipophilicity: The diethyl group significantly increases the LogP (predicted ~2.2) compared to (4-nitrophenyl)urea, enhancing membrane permeability for biological applications.

Synthetic Methodology

The synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea is most efficiently achieved via the Isocyanate Route or the Carbamoyl Chloride Route . The Isocyanate route is preferred for its atom economy and cleaner workup.

3.1 Route A: Isocyanate Addition (Nucleophilic Addition)

This method involves the nucleophilic attack of diethylamine on the highly electrophilic carbon of 4-nitrophenyl isocyanate.

-

Reagents: 4-Nitrophenyl isocyanate (1.0 eq), Diethylamine (1.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions:

to RT, inert atmosphere (

Mechanism:

-

The lone pair of the diethylamine nitrogen attacks the isocyanate carbonyl carbon.

-

A zwitterionic intermediate forms.

-

Proton transfer from the amine nitrogen to the isocyanate nitrogen yields the stable urea.

3.2 Route B: Carbamoyl Chloride Substitution

Used when the isocyanate is unavailable.

-

Reagents: Diethylcarbamoyl chloride, 4-Nitroaniline, Pyridine (base).

-

Conditions: Reflux in Toluene or DCM.

3.3 Visualization of Synthesis Pathway

Figure 1: Synthetic pathway via nucleophilic addition of diethylamine to 4-nitrophenyl isocyanate.

Physicochemical Characterization Protocols

To validate the structure, the following spectroscopic signatures must be confirmed.

4.1 Proton NMR (

-NMR, 400 MHz,

)

The spectrum will show distinct aliphatic and aromatic regions.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.90 - 9.10 | Singlet (Broad) | 1H | |

| 8.15 | Doublet ( | 2H | Ar- |

| 7.65 | Doublet ( | 2H | Ar- |

| 3.30 - 3.40 | Quartet ( | 4H | |

| 1.10 - 1.20 | Triplet ( | 6H |

Note: The aromatic protons form an AA'BB' system, appearing as pseudo-doublets.

4.2 Infrared Spectroscopy (FT-IR)

Key functional group vibrations:

-

3300–3350 cm

: N-H stretching (sharp, medium intensity). -

1640–1660 cm

: C=O stretching (Urea amide I band). -

1500–1530 cm

: Asymmetric -

1300–1350 cm

: Symmetric

4.3 Structural Resonance Visualization

Figure 2: Resonance interactions stabilizing the urea core and the inductive influence of the nitro group.

Applications & Biological Relevance

5.1 Research Applications

-

Enzyme Inhibition: Urea derivatives are classic scaffolds for kinase and gyrase inhibitors. The 1,1-diethyl-3-(4-nitrophenyl)urea structure serves as a probe to test the steric tolerance of the binding pocket (via the diethyl group) and electronic requirements (via the nitro group).

-

Herbicidal Activity: Structurally related to Fenuron (1,1-dimethyl-3-phenylurea), this compound is screened for photosystem II inhibition in agrochemical research.

5.2 Stability & Handling

-

Stability: Stable under standard laboratory conditions. Hydrolyzes in strong acid/base at elevated temperatures to release 4-nitroaniline and diethylamine.

-

Safety: As a nitroaromatic derivative, it should be handled as a potential irritant and suspected mutagen. Standard PPE (gloves, goggles) and fume hood usage are mandatory.

References

-

PubChem. "1,1-diethyl-3-(4-nitrophenyl)urea (Compound)." National Library of Medicine.[2] Accessed March 2026. Link

-

BenchChem. "1,1-Diethyl-3-(4-methoxyphenyl)urea Chemical Properties." (Methodology Reference). Accessed March 2026. Link

-

MDPI. "Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea." Molecules, 2017.[3][4] (Synthetic Protocol Reference). Link[4]

-

Organic Syntheses. "General Methods for Urea Synthesis." Org.[5][6][7] Synth. Coll. Vol. 1, 1941.[6] Link

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate (ester) | C14H21N3O3 | CID 99432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

Structural Elucidation and Spectroscopic Profiling of Urea Derivatives

Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary: The Urea Pharmacophore

The urea moiety (

This guide provides a rigorous, self-validating framework for the spectroscopic identification of urea derivatives, synthesizing data from IR, NMR (

Electronic Architecture & Conformational Logic

To interpret spectra accurately, one must understand the resonance contributions that define the urea bond order. The lone pairs on the nitrogen atoms donate electron density into the carbonyl

Resonance and Rotation

The partial double-bond character of the

Figure 1: Resonance structures contributing to the unique spectroscopic signature of urea derivatives.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary diagnostic for the hydrogen-bonding state of the urea lattice. Unlike simple amides, ureas exhibit a "Fingerprint" behavior heavily influenced by substitution patterns.

Characteristic Frequency Table

The following data assumes a solid phase (KBr pellet) or concentrated solution where intermolecular H-bonding is dominant.

| Vibrational Mode | Frequency ( | Intensity | Diagnostic Insight |

| 3400 - 3500 | Medium | Higher freq than symmetric stretch. | |

| 3300 - 3400 | Medium | Often broad due to H-bonding.[1] | |

| 1630 - 1690 | Strong | Key Identifier. Lower than ketones (1715) and esters (1740) due to resonance (Fig 1). | |

| 1550 - 1650 | Medium/Strong | Bending vibration; mixed with C-N stretch. | |

| 1400 - 1470 | Medium | Useful for confirming disubstitution. |

The "Dilution Test" (Self-Validating Protocol)

To distinguish between intramolecular (structural) and intermolecular (concentration-dependent) hydrogen bonds:

-

Step 1: Record IR spectrum at 100 mM in a non-polar solvent (e.g.,

). -

Step 2: Dilute to 1 mM and re-record.

-

Validation:

-

Intermolecular H-bonds: The

and -

Intramolecular H-bonds: Band positions remain invariant.

-

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof. The urea carbonyl carbon is electronically distinct from other carbonyls.

Carbon-13 ( C) NMR

The urea carbonyl carbon appears significantly upfield compared to ketones and amides due to the shielding effect of two nitrogen donors.

-

Urea C=O[2] Range: 150 - 160 ppm

-

Amide/Acid C=O Range: 165 - 180 ppm

Technical Note: In unsymmetrical ureas (

Nitrogen-15 ( N) NMR

For complex structural elucidation,

-

Chemical Shift: Typically 60 - 130 ppm (relative to liquid

). -

Coupling:

is approximately 90 Hz.

Proton ( H) Exchange Protocol

Urea protons are labile. To confirm the assignment of N-H peaks (typically 5.0 - 9.5 ppm):

-

Run standard

H NMR in DMSO- -

Add 1-2 drops of

to the NMR tube. -

Shake and wait 5 minutes.

-

Result: Urea N-H signals will disappear or diminish significantly due to Deuterium exchange (

).

Mass Spectrometry: Fragmentation Logic

Urea derivatives undergo characteristic cleavage pathways that are distinct from amides. The most diagnostic pathway involves the elimination of isocyanic acid or isocyanates.

Primary Fragmentation Pathway

The fragmentation is often driven by a McLafferty-like rearrangement or direct

Mechanism:

-

Molecular Ion (

): Ionization of the carbonyl oxygen. -

Isocyanate Elimination: Cleavage of the

bond.-

For Monosubstituted Ureas: Loss of

(43 Da). -

For Disubstituted Ureas: Loss of

.

-

Figure 2: Primary fragmentation pathway of symmetrical urea derivatives in Electron Impact (EI) MS.

Experimental Protocol: Synthesis & Purification

To generate high-quality spectroscopic data, sample purity is paramount. The following protocol minimizes byproduct formation (biuret or symmetrical urea contaminants).

Reaction:

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid alcohols to prevent carbamate formation.

-

Stoichiometry: Use 1.0 equivalent of amine and 1.05 equivalents of isocyanate.

-

Procedure:

-

Dissolve amine in DCM at 0°C under

atmosphere. -

Add isocyanate dropwise over 20 minutes (exothermic).

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

-

Purification (Self-Validating Step):

-

The product usually precipitates from DCM. Filter and wash with cold DCM.

-

TLC Check: Visualize with Ninhydrin (amine check) or Iodine. The urea product is usually much more polar than the starting isocyanate.

-

Recrystallization: Ethanol/Water mixtures are standard.

-

Integrated Structural Elucidation Workflow

Use this decision tree to confirm the identity of a putative urea derivative.

Figure 3: Integrated spectroscopic decision tree for urea validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. (n.d.). Urea Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Jagadeesh, N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Urea(57-13-6) 13C NMR [m.chemicalbook.com]

Aryl Ureas: A Privileged Scaffold for Navigating Complex Disease Pathways and Identifying Novel Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Versatility of the Aryl Urea Moiety

The aryl urea scaffold, characterized by its deceptively simple N-C(O)-N linkage flanked by aromatic systems, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties, particularly the ability of the urea group to act as a rigid hydrogen-bond donor-acceptor unit, allow for high-affinity and specific interactions with a multitude of biological targets.[3] This structural feature, combined with the vast chemical space accessible through modification of the flanking aryl rings, has led to the development of numerous approved drugs and clinical candidates, most notably in oncology.[1]

This guide moves beyond a simple catalog of known drugs. As a Senior Application Scientist, the goal here is to provide a deeper, mechanistic understanding of why this scaffold is so effective and to outline the state-of-the-art methodologies used to uncover its ever-expanding list of therapeutic targets. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the foundational science that empowers drug discovery.

Part 1: The Kinase Superfamily: The Traditional Heartland of Aryl Urea Inhibitors

The most well-established role for aryl urea derivatives is as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[4] The urea moiety is exceptionally well-suited to interact with the hinge region of the kinase ATP-binding pocket, a conserved structural motif.

Mechanism of Action: A Tale of Two Interactions

The efficacy of aryl ureas as kinase inhibitors stems from a two-pronged binding strategy:

-

Hydrogen Bonding Core: The two N-H groups and the carbonyl oxygen of the urea form a precise network of hydrogen bonds. This often involves interactions with conserved glutamate and aspartate residues in the kinase domain, effectively anchoring the molecule.[3][5]

-

Hydrophobic π-Interactions: The flanking aryl rings extend into adjacent hydrophobic pockets, engaging in crucial π-stacking and van der Waals interactions.[3] The specific decoration of these rings is what dictates the inhibitor's potency and, critically, its selectivity for one kinase over another.

A prime example is the inhibition of the Ras-Raf-MEK-ERK pathway , a central signaling cascade in oncology.[1] Aryl urea-based drugs like Sorafenib were designed to disrupt this pathway by targeting Raf kinases.

Key Kinase Targets

Aryl ureas have been successfully developed to target a range of kinases critical for tumor growth and angiogenesis.

| Target Kinase(s) | Key Example Compound | Therapeutic Application | Reference(s) |

| VEGFR-2, PDGFR, Raf-1, c-Kit | Sorafenib | Renal Cell Carcinoma, Hepatocellular Carcinoma | [1][4][6] |

| VEGFR-1, -2, -3, FGFR-1, PDGFR-β | Lenvatinib | Thyroid Cancer, Renal Cell Carcinoma | [1] |

| FGFR 1-4 | Infigratinib | Cholangiocarcinoma | [1] |

| c-Kit | Thienopyrimidine Aryl Ureas | Gastrointestinal Stromal Tumors (Preclinical) | [7] |

| pan-RAF | GNE-0749 | KRAS Mutant Cancers (Preclinical) | [8] |

Part 2: Expanding Horizons: Novel Therapeutic Targets

Recent research has demonstrated that the therapeutic utility of aryl ureas extends far beyond kinase inhibition. The scaffold's versatility allows it to be adapted to interact with entirely different classes of proteins, opening new avenues for drug development.

Immune Checkpoint Modulation: PD-1/PD-L1 Axis

Cancer cells can evade the immune system by expressing proteins like Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells, suppressing their anti-tumor activity. Small-molecule aryl ureas have been developed as multi-target agents that not only inhibit pro-angiogenic kinases like VEGFR-2 but also down-regulate the expression of PD-L1.[5][9] This dual action represents a powerful strategy to simultaneously attack the tumor's blood supply and unmask it for immune destruction.

-

Mechanism Insight: Certain styryl and phenethyl aryl ureas have shown the ability to down-regulate both VEGFR-2 and PD-L1, sometimes outperforming established inhibitors in cellular assays.[5][9]

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are highly valuable drug targets.[10][11] The aryl urea scaffold has been successfully adapted to create potent and selective modulators of GPCRs.

-

Target Example: Formyl Peptide Receptor 2 (FPR2): A class of aryl piperidinone ureas was discovered to be highly potent and selective agonists for FPR2, a GPCR that plays a key role in regulating inflammation.[12] This work demonstrates the scaffold's potential in developing treatments for inflammatory diseases.

Other Emerging Protein Targets

-

Cathepsin D: A novel bis-aryl urea compound, N69B, was found to inhibit tumor proliferation by increasing levels of Cathepsin D, a lysosomal protease.[6] This induced apoptosis through a Bid/Bax/Cytochrome C pathway, a mechanism distinct from the common kinase inhibition paradigm.[6]

-

Antiparasitic Activity: Di-aryl urea compounds have shown activity against the parasite Toxoplasma gondii. Preliminary evidence suggests a mechanism involving the dysregulation of lipid synthesis in the parasite, highlighting a potential new class of anti-infective agents.[13]

Part 3: The Modern Workflow: From Phenotypic Hit to Validated Target

Identifying the specific molecular target of a bioactive aryl urea discovered through phenotypic screening is often the most challenging step in drug discovery.[14] A multi-pronged approach combining target identification, engagement validation, and activity profiling is essential.

Methodology 1: Target Deconvolution

Target deconvolution (or identification) is the process of finding the specific protein(s) that a small molecule binds to in order to exert its effect.[15][16]

A. Affinity-Based Pull-Downs: This is a classic and widely used method.[17][18]

-

Probe Synthesis: The aryl urea "hit" compound is chemically modified by attaching a linker to a non-essential position, which is then conjugated to a solid support (e.g., agarose beads) or a tag (e.g., biotin).

-

Incubation: The immobilized probe is incubated with cell lysate, allowing the target protein(s) to bind.

-

Purification & Elution: The beads are washed to remove non-specific binders. The target protein is then eluted.

-

Identification: The eluted protein is identified using techniques like SDS-PAGE and mass spectrometry.[17]

B. Label-Free Approaches: These methods avoid chemical modification of the compound, which can sometimes alter its binding behavior.[17]

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to its target protein can protect it from degradation by proteases.[18][19] Differences in protein band patterns on a gel between drug-treated and control lysates can reveal the target.

-

Cellular Thermal Shift Assay (CETSA): This powerful technique, detailed below, measures target engagement in living cells and is a cornerstone of modern target validation.[20]

Methodology 2: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)

Causality & Principle: The foundational principle of CETSA is that when a ligand (e.g., an aryl urea) binds to its target protein, it confers thermal stability.[21] The protein-ligand complex is more resistant to heat-induced unfolding and aggregation than the unbound protein.[20][22] By heating cells or lysates to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve in the presence of the compound is direct evidence of target engagement in a physiologically relevant context.[23][24]

Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to confirm target engagement by assessing the thermal stabilization of a target protein at a fixed temperature across a range of compound concentrations.

-

Cell Culture & Treatment:

-

Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

-

Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Divide the cell suspension into aliquots. Treat each aliquot with a different concentration of the aryl urea compound (e.g., 0.1, 1, 10, 30 µM) or with DMSO (vehicle control).

-

Incubate at 37°C for 1 hour to allow for compound entry and binding.

-

-

Heat Challenge:

-

Determine the optimal challenge temperature from a preliminary melt-curve experiment (typically the temperature at which ~50% of the protein denatures).

-

Heat all treated samples (including DMSO control) at this fixed temperature (e.g., 54°C) for 3 minutes using a thermal cycler. Leave an untreated, unheated sample on ice as a baseline control.

-

Cool samples at room temperature for 3 minutes.

-

-

Cell Lysis & Fractionation:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[21]

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[21]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification & Western Blot Analysis:

-

Determine the total protein concentration in each supernatant sample using a BCA or similar assay to ensure equal loading.

-

Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the putative target protein overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate. The band intensity corresponds to the amount of soluble target protein remaining after the heat challenge. A dose-dependent increase in band intensity compared to the DMSO control confirms target engagement.

-

Methodology 3: Kinome Profiling for Selectivity

Causality & Principle: For aryl ureas intended as kinase inhibitors, it is not enough to know that they hit their intended target. It is equally critical to understand what other kinases they inhibit ("off-targets"), as this determines the compound's selectivity and potential for toxicity. Kinome profiling technologies measure the activity of a compound against a large panel of kinases simultaneously.[25][26]

General Workflow:

-

Sample Preparation: A cell or tissue lysate is prepared.

-

Incubation: The lysate is incubated with the aryl urea compound on a microarray chip. These chips contain dozens or hundreds of different kinase-specific peptide substrates.[27]

-

Kinase Reaction: ATP (often radiolabeled γ-³²P-ATP) is added to initiate the phosphorylation of the substrates by the active kinases present in the lysate.

-

Detection & Analysis: The amount of phosphorylation on each peptide spot is quantified. By comparing the phosphorylation pattern of the drug-treated sample to a control sample, a comprehensive profile of which kinases are inhibited by the compound is generated.[28][29]

This unbiased approach provides a "fingerprint" of the compound's activity across the kinome, guiding medicinal chemistry efforts to improve selectivity and providing crucial insights into its mechanism of action.[29]

Conclusion and Future Directions

The aryl urea scaffold continues to be a cornerstone of drug discovery, demonstrating remarkable adaptability to a growing list of diverse and challenging therapeutic targets. Its initial success in kinase inhibition has paved the way for its application in immunotherapy, inflammatory diseases, and even anti-infective research. The key to unlocking its full potential lies in the synergistic application of rational drug design and robust target deconvolution methodologies. As techniques like CETSA and kinome profiling become more integrated into the discovery pipeline, we can expect the development of next-generation aryl urea-based therapeutics with enhanced potency, superior selectivity, and novel mechanisms of action, further solidifying the enduring legacy of this privileged chemical scaffold.

References

-

Burgos, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(4), 337. [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

-

Burgos, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals (Basel). [Link]

-

Medicine Innovates. (2019). Unraveling the vasculature network around the tumor with aryl urea derivatives. Medicine Innovates. [Link]

-

Frontiers. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

-

Kwon, H. J., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells. [Link]

-

Micale, N., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2020). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Cancer Biology & Therapy. [Link]

-

ACS Publications. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

-

van den Eshof, B. L., et al. (2010). Kinome Profiling. Journal of Biomedicine and Biotechnology. [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

-

Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

-

Hwang, J. Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

ResearchGate. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Molecules and Cells. [Link]

-

bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

-

MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. [Link]

-

PNAS. (2021). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences. [Link]

-

Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

CD Genomics. (n.d.). Small Molecule Drug Target Identification and Validation. CD Genomics. [Link]

-

Western Michigan University. (2021). Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii. ScholarWorks at WMU. [Link]

-

ResearchGate. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. RSC Drug Discovery Series. [Link]

-

Journal of Medicinal Chemistry. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. [Link]

-

ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

-

PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. PamGene. [Link]

-

CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

-

Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

-

MDPI. (2024). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences. [Link]

-

ACS Publications. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Frontiers. (2021). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences. [Link]

-